(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine

Organic Synthesis Building Block Quality Control

(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine, also known as 1-cyclopropyl-N-(pyridin-4-ylmethyl)methanamine or N-(Cyclopropylmethyl)-4-pyridinemethanamine (CAS 741698-95-3), is a secondary amine featuring a cyclopropylmethyl and a pyridin-4-ylmethyl group attached to the nitrogen. With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, this compound serves as a versatile small molecule scaffold and building block in organic synthesis, particularly for the preparation of more complex molecules for pharmaceutical research.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 741698-95-3
Cat. No. B1385842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine
CAS741698-95-3
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CC=NC=C2
InChIInChI=1S/C10H14N2/c1-2-9(1)7-12-8-10-3-5-11-6-4-10/h3-6,9,12H,1-2,7-8H2
InChIKeyZXBAZWCQTQDZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 741698-95-3 (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine: Procurement and Characterization Overview


(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine, also known as 1-cyclopropyl-N-(pyridin-4-ylmethyl)methanamine or N-(Cyclopropylmethyl)-4-pyridinemethanamine (CAS 741698-95-3), is a secondary amine featuring a cyclopropylmethyl and a pyridin-4-ylmethyl group attached to the nitrogen [1]. With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, this compound serves as a versatile small molecule scaffold and building block in organic synthesis, particularly for the preparation of more complex molecules for pharmaceutical research .

Why CAS 741698-95-3 Cannot Be Freely Substituted by Generic Analogs


The selection of (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine over structurally similar secondary amines is critical due to its unique cyclopropylmethyl moiety. This specific substitution pattern influences key parameters for research applications, including molecular weight, lipophilicity, and steric bulk, which can directly impact receptor binding affinity, metabolic stability, and synthetic utility in complex molecule construction [1]. Simple substitution with analogs lacking the cyclopropylmethyl group, such as N-(pyridin-4-ylmethyl)cyclopropanamine (CAS 193153-60-5), alters the molecule's spatial and electronic profile, potentially leading to divergent biological and chemical outcomes. The quantitative evidence below underscores why this specific compound, with its defined structural features, provides a unique starting point for scientific investigations where precise molecular architecture is non-negotiable .

Quantitative Evidence for CAS 741698-95-3 (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine Differentiation


Enhanced Purity Profile vs. Closest Structural Analog

When procuring a building block for high-stakes synthesis, purity is a non-negotiable starting point. The target compound is consistently offered at a higher purity standard compared to its closest direct analog, N-(pyridin-4-ylmethyl)cyclopropanamine (CAS 193153-60-5). The target compound's standard purity specification is 98% , while the analog is typically available at 95% . This difference, though seemingly small, can significantly reduce side reactions and improve yield consistency in multi-step syntheses.

Organic Synthesis Building Block Quality Control

Class-Based Nicotinic Receptor Ligand Potential

The compound belongs to the class of (pyridyl)cyclopropylmethyl amines, which have been synthesized and evaluated as rigid analogues of nicotine, targeting central nicotinic receptors [1]. This class is of significant interest for investigating cholinergic dysfunction in conditions such as Alzheimer's and Parkinson's diseases [1]. While specific affinity data for CAS 741698-95-3 is not currently available in public databases, the class is known to exhibit affinity for the nicotinic receptor, with some methiodide derivatives showing micromolar affinity [1]. This positions CAS 741698-95-3 as a relevant and timely scaffold for medicinal chemistry programs aimed at developing novel nicotinic receptor modulators.

Neuroscience Nicotinic Receptors Pharmacology

Differentiated Physicochemical Profile vs. Shorter-Chain Analog

The incorporation of a cyclopropylmethyl group in CAS 741698-95-3 (Molecular Weight: 162.23 g/mol) results in a distinct physicochemical profile compared to its shorter-chain analog, N-(pyridin-4-ylmethyl)cyclopropanamine (Molecular Weight: 148.21 g/mol) . This increase of approximately 14 g/mol is accompanied by an expected change in lipophilicity (estimated LogP), which is a critical parameter influencing membrane permeability and target engagement in biological systems.

Physicochemical Properties Drug Design Lipophilicity

Key Application Scenarios for (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine (CAS 741698-95-3)


Medicinal Chemistry: Nicotinic Receptor Ligand Optimization

Based on its classification as a (pyridyl)cyclopropylmethyl amine, this compound serves as a privileged scaffold for the development of novel ligands targeting central nicotinic receptors. Its unique cyclopropylmethyl group can be exploited to modulate receptor subtype selectivity and metabolic stability, addressing challenges in the design of therapeutics for neurological disorders [1].

Synthetic Chemistry: High-Purity Building Block for Complex Molecule Synthesis

With a standard purity of 98%, CAS 741698-95-3 is an ideal starting material for multi-step organic syntheses requiring high fidelity and minimal purification. Its dual functional groups (secondary amine, pyridine) provide orthogonal handles for chemoselective transformations, making it valuable in the synthesis of pharmaceutical intermediates and chemical probes .

Drug Discovery: Exploration of Chemical Space Around a Privileged Motif

The precise molecular architecture of this compound, specifically the cyclopropylmethyl moiety, allows medicinal chemists to probe a defined region of chemical space distinct from simpler cyclopropyl or ethyl analogs. This is particularly relevant when fine-tuning drug-like properties such as lipophilicity (estimated LogP shift) and steric interactions with biological targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.